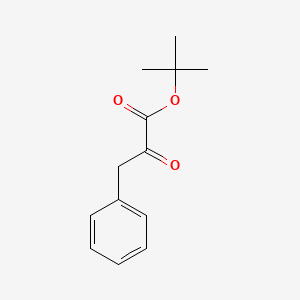

Tert-butyl 2-oxo-3-phenylpropanoate

Description

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

tert-butyl 2-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

OEAZJVWLSMMPPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Tert-butyl 2-oxo-3-phenylpropanoate

Copper Oxide-Catalyzed Oxidation of Aryl Acetates Using Aqueous tert-Butyl Hydroperoxide

One of the most effective and widely studied methods for preparing this compound involves the oxidation of aryl acetates catalyzed by copper oxide (CuO) with aqueous tert-butyl hydroperoxide (TBHP) as the oxidant.

Reaction Overview:

- Substrate: Aryl acetate (e.g., phenyl acetate derivatives)

- Catalyst: CuO (0.1–0.2 equivalents)

- Oxidant: Aqueous TBHP (3 equivalents)

- Conditions: Heating at 110 °C for 4.5 hours, followed by treatment with pyridine at 50 °C for 4 hours to decompose peroxide side products

- Solvent: No additional solvent required (solvent-free or neat conditions)

Mechanism:

- CuO catalyzes the conversion of aryl acetate to a peroxide intermediate in the presence of TBHP.

- The peroxide intermediate decomposes partially to yield the α-ketoester this compound.

- Residual peroxide is removed by pyridine treatment, improving product purity and yield.

Experimental Yields and Optimization:

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CuO | 110 | 4.5 | 55 |

| 2 | CuO | 110 | 12 | 55 |

| 3 | CuO | 110 | 24 | 43 |

| 4 | CuI | 50 | 4 | 13 (with pyridine treatment) |

| 5 | MnO2 | 110 | 4.5 | Lower yields (not specified) |

Note: CuO was found superior to other catalysts such as CuI, MnO2, FeCl3, and Fe(acac)3. Elevated temperature (110 °C) and moderate reaction time (4.5 h) provided the best balance between yield and efficiency.

Esterification and Subsequent Oxidation Routes

While direct oxidation of aryl acetates is a common approach, other routes involve esterification of 2-oxo-3-phenylpropanoic acid derivatives with tert-butanol or tert-butyl protecting groups, followed by oxidation steps.

- For example, methyl 3-oxo-3-phenylpropanoate can be converted to this compound via transesterification or selective esterification methods.

- These methods typically require acid or base catalysis and careful control of reaction conditions to avoid side reactions.

Synthetic Procedures from Patents and Literature

Patent literature describes multi-step syntheses involving:

- Protection/deprotection strategies using tert-butoxycarbonyl (Boc) groups.

- Coupling reactions with amino acid derivatives.

- Use of trifluoroacetic acid for deprotection followed by esterification with tert-butyl groups.

- Purification by solvent extraction, washing, and crystallization.

Although these methods are more complex and tailored for specific derivatives, they demonstrate the versatility of this compound preparation within peptide and pharmaceutical intermediate synthesis.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| CuO-catalyzed oxidation with TBHP | CuO, aqueous TBHP, 110 °C, 4.5 h | 55 | Solvent-free, straightforward, scalable | Moderate yield, peroxide side products |

| CuI-catalyzed oxidation with TBHP + pyridine | CuI, TBHP, pyridine, 50 °C | 13 | Mild conditions | Low yield, substrate remains intact |

| Esterification and oxidation (multi-step) | Acid/base catalysis, Boc protection | Variable | High specificity for derivatives | Multi-step, time-consuming, costly |

| Patent-based peptide coupling methods | TFA deprotection, DMF coupling | 85 (overall) | High purity, suitable for complex molecules | Complex, requires multiple reagents |

Notes on Reaction Optimization and Side Products

- The peroxide intermediate formed during CuO-catalyzed oxidation can contaminate the product, requiring pyridine treatment to decompose these peroxides and improve purity.

- Reaction time beyond 12 hours can decrease yield due to decomposition or side reactions.

- Catalyst loading and oxidant equivalents have minor effects on yield beyond optimal values.

- Elevated temperature (around 110 °C) is critical for efficient oxidation.

- Alternative oxidants such as hydrogen peroxide or cumene hydroperoxide were ineffective in this reaction system.

Scientific Research Applications

Tert-butyl 2-oxo-3-phenylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

Industry: The compound is utilized in the production of fine chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-3-phenylpropanoate primarily involves its reactivity as an ester and a keto compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, while the keto group can participate in various nucleophilic addition reactions. These reactions are facilitated by the electron-withdrawing nature of the keto group, which makes the alpha carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following compounds share structural motifs with tert-butyl 2-oxo-3-phenylpropanoate, differing in substituents or ester groups:

Key Observations :

- Ethyl 2-benzyl-3-phenylpropanoate replaces the tert-butyl group with an ethyl ester and introduces a benzyl group, reducing steric hindrance and altering solubility in polar solvents .

- tert-Butyl 2,2-dimethyl-3-phenylpropanoate lacks the oxo group but includes α-dimethyl substituents, enhancing stability against nucleophilic attack .

Physicochemical and Reactivity Profiles

Solubility and Stability

- This compound: The tert-butyl group reduces polarity, limiting water solubility but improving compatibility with organic solvents. The oxo group increases susceptibility to hydrolysis under acidic or basic conditions .

- Ethyl 2-benzyl-3-phenylpropanoate: The ethyl ester and benzyl groups enhance lipophilicity, favoring solubility in non-polar solvents. Lacking an oxo group, it is less reactive toward nucleophiles .

- tert-Butyl 2,2-dimethyl-3-phenylpropanoate: The α-dimethyl groups provide steric protection, increasing thermal and hydrolytic stability compared to the oxo-containing analogue .

Reactivity

- Oxo Group Reactivity: The ketone in this compound enables keto-enol tautomerism, making it reactive in aldol additions or condensations. This contrasts with non-oxo analogues like tert-butyl 2,2-dimethyl-3-phenylpropanoate, which are inert to such reactions .

- Ester Hydrolysis: All tert-butyl esters are resistant to hydrolysis under mild conditions but decompose under strong acids (e.g., HCl, H₂SO₄) to release isobutylene gas, a hazard noted in tert-butyl alcohol derivatives .

Q & A

Q. Table 1: Key Reaction Parameters

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (reflux) | Higher temps accelerate kinetics but risk decomposition |

| Solvent | THF, DMF, or dichloromethane | Polar aprotic solvents enhance nucleophilic substitution |

| Reaction Time | 12–24 hours | Insufficient time leads to incomplete conversion |

What analytical techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with ketone (δ ~200 ppm in ¹³C) and ester (δ ~170 ppm) peaks as critical markers .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1750 cm⁻¹ for esters, ~1700 cm⁻¹ for ketones) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₆O₃: theoretical 232.24 g/mol) .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Data | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 1.4 ppm (t-Bu), δ 3.5–4.0 (ester CH₂) | tert-butyl and ester groups |

| IR | 1750 cm⁻¹ (ester C=O) | Ester linkage |

How should this compound be stored to maintain stability?

Level: Basic

Methodological Answer:

- Storage Conditions: Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrolysis .

- Stability Tests: Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor via HPLC for decomposition products (e.g., hydrolysis to 3-phenylpropanoic acid) .

How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Meta- or para-substituted EWGs (e.g., -NO₂, -CF₃) increase electrophilicity at the ketone, accelerating nucleophilic attack .

- Steric Effects: Bulky substituents (e.g., tert-butyl) hinder access to reactive sites, requiring higher temperatures or catalysts .

- Monitoring: Use in-situ NMR or IR to track reaction progress and intermediate stability .

Q. Table 3: Substituent Effects on Reaction Kinetics

| Substituent | Position | Rate Constant (k, s⁻¹) | Notes |

|---|---|---|---|

| -NO₂ | para | 2.5 × 10⁻³ | Enhanced electrophilicity |

| -OCH₃ | meta | 1.1 × 10⁻³ | Moderate activation |

How can researchers resolve contradictions in reported toxicity or stability data for this compound?

Level: Advanced

Methodological Answer:

- Database Cross-Referencing: Compare data from PubChem, Sigma-Aldrich, and peer-reviewed studies to identify consensus or outliers .

- Experimental Replication: Reproduce conflicting studies under controlled conditions (e.g., pH 7.4 buffer for hydrolysis assays) .

- Meta-Analysis: Statistically evaluate literature data using tools like Cochran’s Q test to quantify heterogeneity .

What strategies are recommended for identifying pharmacological targets of this compound derivatives?

Level: Advanced

Methodological Answer:

- Computational Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or proteases .

- In Vitro Assays: Conduct competitive binding assays with fluorescent probes (e.g., FP-647) to quantify target engagement .

- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents and correlate changes with bioactivity .

How does the tert-butyl group influence the compound’s solubility and bioavailability?

Level: Advanced

Methodological Answer:

- Solubility: The tert-butyl group increases lipophilicity (logP ~2.5), reducing aqueous solubility but enhancing membrane permeability .

- Bioavailability: Assess via Caco-2 cell monolayer assays. tert-butyl derivatives often show higher apparent permeability (Papp > 1 × 10⁻⁶ cm/s) compared to methyl analogs .

Q. Table 4: Comparative Physicochemical Properties

| Derivative | logP | Aqueous Solubility (mg/mL) | Papp (×10⁻⁶ cm/s) |

|---|---|---|---|

| tert-butyl derivative | 2.5 | 0.12 | 1.8 |

| methyl derivative | 1.2 | 0.45 | 0.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.